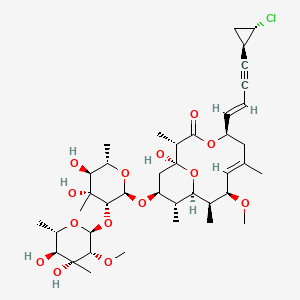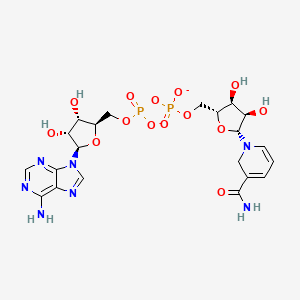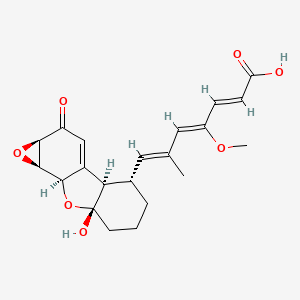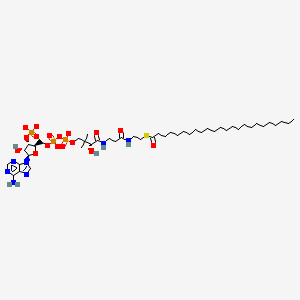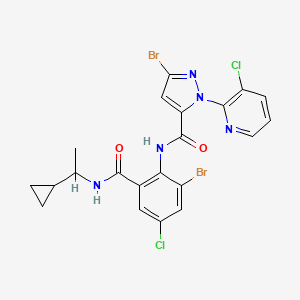
Cyclaniliprole
Vue d'ensemble
Description
Cyclaniliprole is a compound of interest in the field of organic chemistry, particularly in the study and development of novel macrocycles and heterocyclic compounds. It is associated with research on the synthesis and functionalization of pyrrole derivatives, which are foundational in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of this compound and related compounds often involves cycloaddition reactions. For instance, copper-catalyzed [3+1+1] cycloaddition reactions have been utilized for the synthesis of polysubstituted pyrroles, highlighting an efficient approach for creating pharmacologically relevant structures from nitrones and α-acidic isocyanides (Tian et al., 2018). Similarly, isocyanide-based [4+1] cycloaddition reactions are instrumental in generating diverse heterocyclic scaffolds, offering a broad spectrum of synthetic possibilities (Kaur et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been explored through various spectroscopic and crystallographic methods. Studies on cyclo[6]pyridine[6]pyrrole, for instance, have revealed dynamic figure-eight conformers that exhibit distinct NMR, X-ray crystallographic, and spectroscopic characteristics, providing insight into the structural flexibility and conformational behavior of these macrocycles (Zhang et al., 2014).
Chemical Reactions and Properties
This compound and similar compounds undergo various chemical reactions, demonstrating rich reactivity and functional group compatibility. The synthesis methods often involve catalytic processes, showcasing the utility of palladium and copper catalysts in facilitating efficient cycloaddition and other key reactions (Chen et al., 2020). These reactions are crucial for introducing functional diversity and complexity into the pyrrole core.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. While specific studies focusing on this compound's physical properties were not identified, research on similar compounds emphasizes the significance of structural features in determining these properties.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, acidity, and redox behavior, are shaped by its pyrrole framework and functional groups. The presence of substituents on the pyrrole ring can profoundly affect the compound's chemical behavior, as demonstrated in studies on the regioselective synthesis of substituted pyrroles, which allow precise control over functional group incorporation (Misra et al., 2007).
Applications De Recherche Scientifique
Évaluation des risques liés aux pesticides
Le cyclaniliprole est une substance active utilisée dans les pesticides . L'Autorité européenne de sécurité des aliments (EFSA) a réalisé un examen par les pairs de l'évaluation des risques liés aux pesticides du this compound . L'examen a porté sur divers aspects tels que l'identité, les propriétés physico-chimiques/techniques, la toxicité pour les mammifères, les résidus, le devenir et le comportement dans l'environnement, l'écotoxicologie et les lacunes des données .
Contrôle de Spodoptera litura dans le chou
Le this compound, un nouvel insecticide diamide, a été utilisé avec succès pour lutter contre Spodoptera litura (un type de ravageur) dans le chou . L'étude a également examiné le niveau résiduel de this compound dans les cultures et les risques liés à son ingestion alimentaire .
Comportement de dissipation et évaluation des risques alimentaires
Une étude a été menée pour étudier le comportement de dissipation et les caractéristiques résiduelles du this compound et de son métabolite NK-1375 dans le chou . L'étude a confirmé le quotient de risque alimentaire généralement faible du this compound parmi les différents groupes d'âge et de sexe en Chine .
Utilisation dans différentes cultures
L'évaluation du this compound par l'EFSA a également couvert ses utilisations représentatives en tant qu'insecticide sur les pommes, les poires, les pêches, les abricots, les nectarines, les prunes, les raisins (de table et de vin), les pommes de terre et sur les tomates, les poivrons et les aubergines de serre .
Détermination dans différentes phases aqueuses LC
Une étude a été menée pour déterminer les effets de différentes phases aqueuses de chromatographie liquide (LC) sur la forme du pic et la réponse du this compound .
Analyse Biochimique
Biochemical Properties
This compound plays a crucial role in biochemical reactions by selectively activating the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . This interaction induces the uncontrolled release of calcium stores present in muscle cells, leading to muscle contraction and eventual paralysis. This compound interacts with enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions in insects.
Cellular Effects
This compound affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound’s activation of the ryanodine receptor leads to an influx of calcium ions into the cytoplasm, disrupting normal cellular homeostasis . This disruption affects muscle cells, causing paralysis and death. Additionally, this compound may impact other cellular processes such as energy metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ryanodine receptor in the sarcoplasmic reticulum of insect muscle cells . This binding induces the release of calcium ions from intracellular stores, leading to sustained muscle contraction and paralysis. This compound’s selective activation of the ryanodine receptor is critical for its insecticidal activity. The compound does not significantly affect mammalian ryanodine receptors, contributing to its safety profile for non-target organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can also influence its long-term effects on cellular function . Studies have shown that this compound’s insecticidal activity persists for extended periods, providing prolonged protection against pests. The degradation of this compound over time may reduce its efficacy and necessitate repeated applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls insect populations without causing significant adverse effects on non-target organisms . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and thyroid function in mammals . These dosage-dependent effects highlight the importance of optimizing application rates to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its degradation and detoxification . The compound is metabolized into various products, some of which retain insecticidal activity. Understanding these metabolic pathways is essential for assessing the environmental fate and persistence of this compound in agricultural settings.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s low aqueous solubility and non-volatile nature influence its localization and accumulation in target tissues. This compound’s distribution within plant tissues ensures effective pest control while minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the sarcoplasmic reticulum of insect muscle cells, where it exerts its insecticidal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with the ryanodine receptor. This precise localization is critical for this compound’s mode of action and efficacy.
Propriétés
IUPAC Name |
5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMUASXTSSXCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893627 | |
| Record name | Cyclaniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031756-98-5 | |
| Record name | Cyclaniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclaniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)

![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)

![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)


